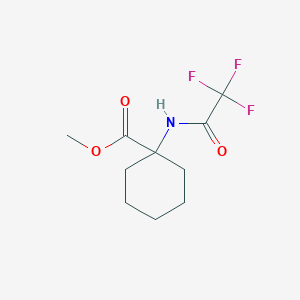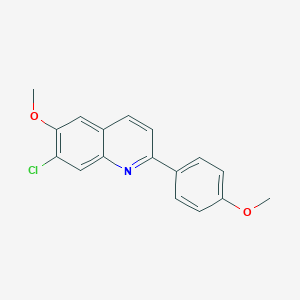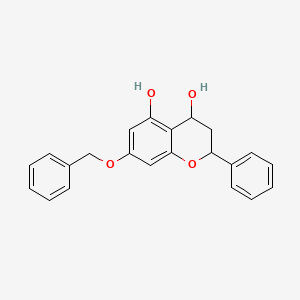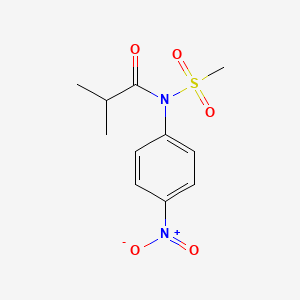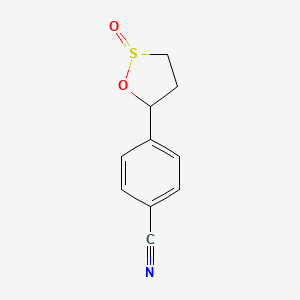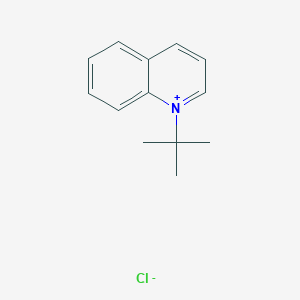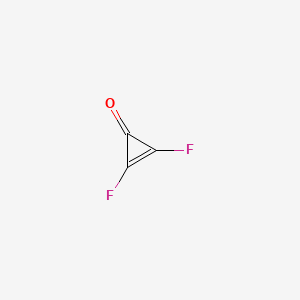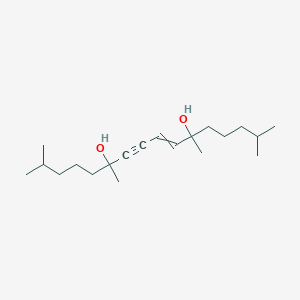
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol is a chemical compound characterized by its unique structure, which includes multiple methyl groups, a double bond, and a triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol typically involves multi-step organic reactions. One common approach is the alkylation of a suitable precursor, followed by selective functional group transformations to introduce the double and triple bonds, as well as the hydroxyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double and triple bonds can produce saturated hydrocarbons.
Scientific Research Applications
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies of cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol exerts its effects depends on its interaction with molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways. For example, the hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The double and triple bonds can also interact with other molecules, influencing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate: Similar in structure but contains an acetate group instead of hydroxyl groups.
2,6,11,15-Tetramethylhexadecane: Lacks the double and triple bonds, making it less reactive.
3,7,11,15-Tetramethyl-2-hexadecen-1-yl acetate: Contains a similar carbon backbone but different functional groups.
Uniqueness
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol is unique due to the combination of its functional groups, which provide a versatile platform for chemical reactions and interactions. This makes it particularly valuable in research and industrial applications where specific reactivity and properties are required.
Properties
CAS No. |
61465-10-9 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2,6,11,15-tetramethylhexadec-7-en-9-yne-6,11-diol |
InChI |
InChI=1S/C20H36O2/c1-17(2)11-9-15-19(5,21)13-7-8-14-20(6,22)16-10-12-18(3)4/h7,13,17-18,21-22H,9-12,15-16H2,1-6H3 |
InChI Key |
AGAIXRCKPQAOAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)(C=CC#CC(C)(CCCC(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
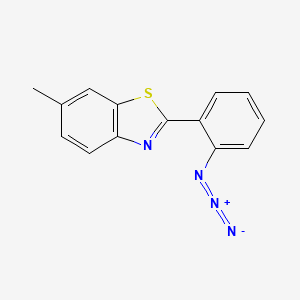
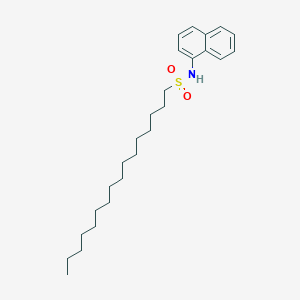
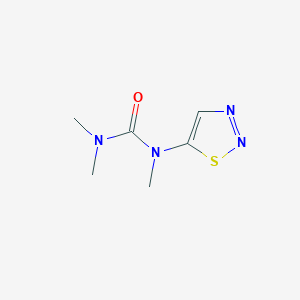
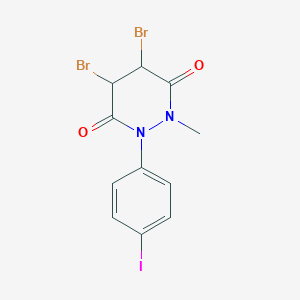
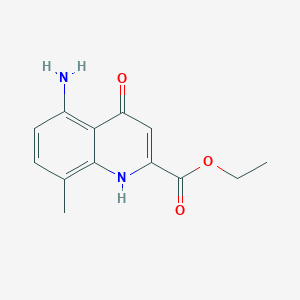
![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
